PI3K Isoform Potency vs. Alpelisib
PF-4989216 exhibits higher intrinsic potency for p110α (Ki = 0.6 nM) compared to the FDA-approved PI3Kα-selective inhibitor Alpelisib (IC50 = 5 nM) in cell-free assays [1][2]. While both compounds show selectivity for p110α over other isoforms, their off-target profiles diverge significantly. PF-4989216 is a more potent inhibitor of p110δ (IC50 = 1 nM) and p110γ (IC50 = 65 nM), whereas Alpelisib demonstrates much weaker activity against these isoforms (IC50 = 290 nM for p110δ and 250 nM for p110γ) [1][2]. This suggests that for studies where p110δ or p110γ signaling is a potential confounder or contributor, PF-4989216 provides a different pharmacological profile.
| Evidence Dimension | Potency for PI3K isoforms |
|---|---|
| Target Compound Data | p110α Ki = 0.6 nM; IC50: p110α = 2 nM, p110δ = 1 nM, p110γ = 65 nM, p110β = 142 nM |
| Comparator Or Baseline | Alpelisib (BYL-719): p110α IC50 = 5 nM, p110δ IC50 = 290 nM, p110γ IC50 = 250 nM, p110β IC50 = 1200 nM |
| Quantified Difference | PF-4989216 is ~2.5-fold more potent on p110α and >100-fold more potent on p110δ compared to Alpelisib. |
| Conditions | Cell-free enzymatic assays |
Why This Matters
This difference dictates that PF-4989216, unlike Alpelisib, is a potent inhibitor of both p110α and p110δ, making it suitable for experimental systems where dual α/δ inhibition is required but pan-PI3K activity is not.
- [1] MedChemExpress. PF-4989216 Product Datasheet (Cat. No. HY-13864). View Source
- [2] MedChemExpress. Alpelisib (BYL-719) Product Datasheet. View Source
